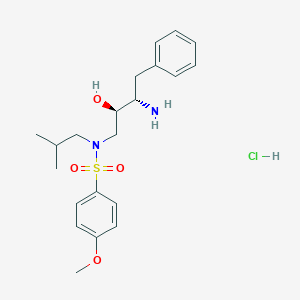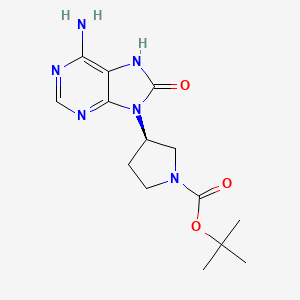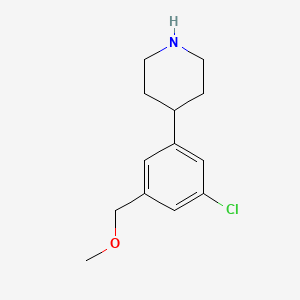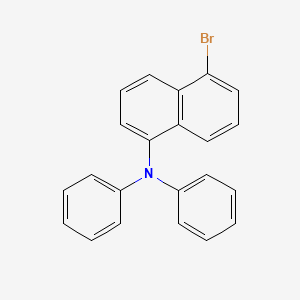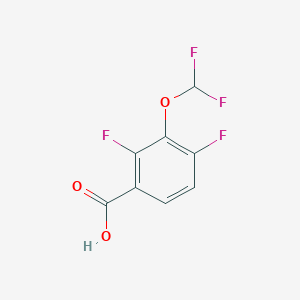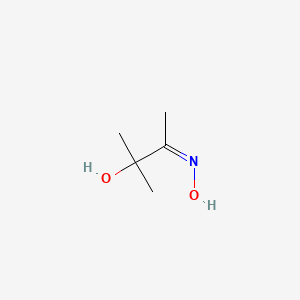
(3E)-3-hydroxyimino-2-methyl-butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methyl-2-butanone oxime is an organic compound with the chemical formula C5H11NO2. It features a hydroxyl group and an oxime group, making it a versatile compound in various chemical reactions. This compound is known for its applications in organic synthesis, industrial processes, and analytical chemistry .
Méthodes De Préparation
3-Hydroxy-3-methyl-2-butanone oxime can be synthesized through the reaction of 2-methyl-2-butanone with hydroxylamine. The reaction typically involves the use of an acid or base catalyst to facilitate the formation of the oxime group. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Analyse Des Réactions Chimiques
3-Hydroxy-3-methyl-2-butanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Hydroxy-3-methyl-2-butanone oxime has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including drugs and dyes.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized as a metal extractant, rust inhibitor, and catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-methyl-2-butanone oxime involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the oxime group is converted to an amine group through the addition of hydrogen atoms. The specific molecular targets and pathways depend on the type of reaction and the conditions employed .
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-methyl-2-butanone oxime can be compared with other similar compounds, such as:
3-Hydroxy-3-methyl-2-butanone: This compound lacks the oxime group but shares similar structural features.
Acetoin (3-Hydroxy-2-butanone): Acetoin has a similar hydroxyl group but differs in its overall structure and reactivity.
3-Methyl-2-butanone oxime: This compound has a similar oxime group but differs in the position of the methyl group.
The uniqueness of 3-Hydroxy-3-methyl-2-butanone oxime lies in its combination of hydroxyl and oxime groups, which confer distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
(3Z)-3-hydroxyimino-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-4(6-8)5(2,3)7/h7-8H,1-3H3/b6-4- |
Clé InChI |
QKLLBCGVADVPKD-XQRVVYSFSA-N |
SMILES isomérique |
C/C(=N/O)/C(C)(C)O |
SMILES canonique |
CC(=NO)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


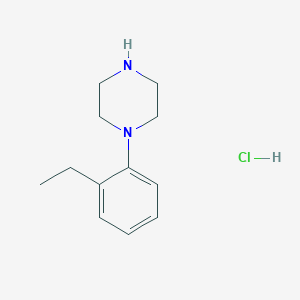
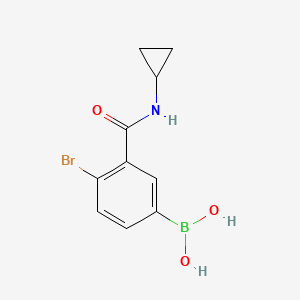
![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
